

tetrafluoroisophthalonitrile CAS number and safety data sheet

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Compound of Interest

Compound Name: *Tetrafluoroisophthalonitrile*

Cat. No.: *B1582903*

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In-Depth Technical Guide to Tetrafluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tetrafluoroisophthalonitrile** (CAS No. 2377-81-3), a fluorinated aromatic compound with significant applications in the synthesis of high-performance polymers and advanced materials. This document collates critical data on its chemical and physical properties, safety information, and a detailed experimental protocol for its use in chemical synthesis.

Core Data Presentation

For ease of reference and comparison, the quantitative data for **tetrafluoroisophthalonitrile** is summarized in the tables below.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	2377-81-3	[1][2][3][4][5][6]
Molecular Formula	C ₈ F ₄ N ₂	[1][5][6][7]
Molecular Weight	200.09 g/mol	[1][5][6][7]
Appearance	White to light yellow powder/crystal	[4]
Purity	>98.0% (GC), 98%, 97%	[2][4]
Melting Point	75.0 - 79.0 °C	[4][5]
Boiling Point	76 - 79 °C; 113 - 115 °C (10 Torr)	[2][5]
Flash Point	79 °C	[5]
Density	1.6184 g/cm ³ (estimate)	[5]
Solubility	Soluble in Methanol	[5]

Safety and Hazard Information

Hazard Class	GHS Pictograms	Signal Word	Hazard Statements
6.1	GHS06 (Skull and crossbones), GHS07 (Exclamation mark)	Danger	H301: Toxic if swallowed. H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H332: Harmful if inhaled. H335: May cause respiratory irritation.

Precautionary Statements

Prevention: P261, P264, P270, P271, P280

Response: P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal: P501

Note: Hazard and precautionary statements may vary slightly between suppliers.

Regulatory and Transport Information

Identifier	Value
RIDADR	3439
WGK Germany	3
Packing Group	III
HS Code	29269095

Experimental Protocols

While a specific, detailed protocol for the synthesis of **tetrafluoroisophthalonitrile** is not readily available in the public domain, it is generally prepared via a halogen exchange reaction from tetrachloroisophthalonitrile.

The following is a detailed experimental protocol for the use of **tetrafluoroisophthalonitrile** in the synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, as adapted from a procedure published in Organic Syntheses.[2] This provides insight into its handling, reactivity, and purification procedures.

Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile

Materials:

- 9H-Carbazole

- Anhydrous Tetrahydrofuran (THF)
- Sodium bis(trimethylsilyl)amide (NaHMDS) solution (2 M in THF)
- **Tetrafluoroisophthalonitrile (>98%)**
- Diethyl ether
- Chloroform
- Hexane
- Acetone
- Pentane

Equipment:

- Flame-dried, two-necked round-bottomed flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Schlenk line
- Syringes and cannulas
- Ice-water bath
- Heating mantle or oil bath
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: A 100 mL, flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is placed under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.
- Reagent Addition:
 - To the flask, add 9H-carbazole.
 - Add anhydrous THF via syringe to dissolve the carbazole.
 - Cool the stirred solution to 0 °C in an ice-water bath.
 - Slowly add sodium bis(trimethylsilyl)amide solution via syringe.
- Formation of the Nucleophile: Allow the mixture to stir at 0 °C for a specified time to ensure complete deprotonation of the carbazole.
- Addition of **Tetrafluoroisophthalonitrile**:
 - Dissolve **tetrafluoroisophthalonitrile** in anhydrous THF in a separate, dry flask.
 - Transfer this solution to the reaction flask via cannula.
 - Use additional anhydrous THF to ensure complete transfer. The reaction mixture will typically change color and a precipitate may form.[\[2\]](#)
- Reaction:
 - Remove the ice bath and allow the reaction to warm to room temperature.
 - Heat the reaction mixture to reflux and maintain for 24 hours. The reaction time may be adjusted based on monitoring by techniques such as TLC or LC-MS.[\[2\]](#)
- Workup and Purification:
 - After cooling to room temperature, the reaction is quenched.
 - The solvent is removed under reduced pressure using a rotary evaporator.

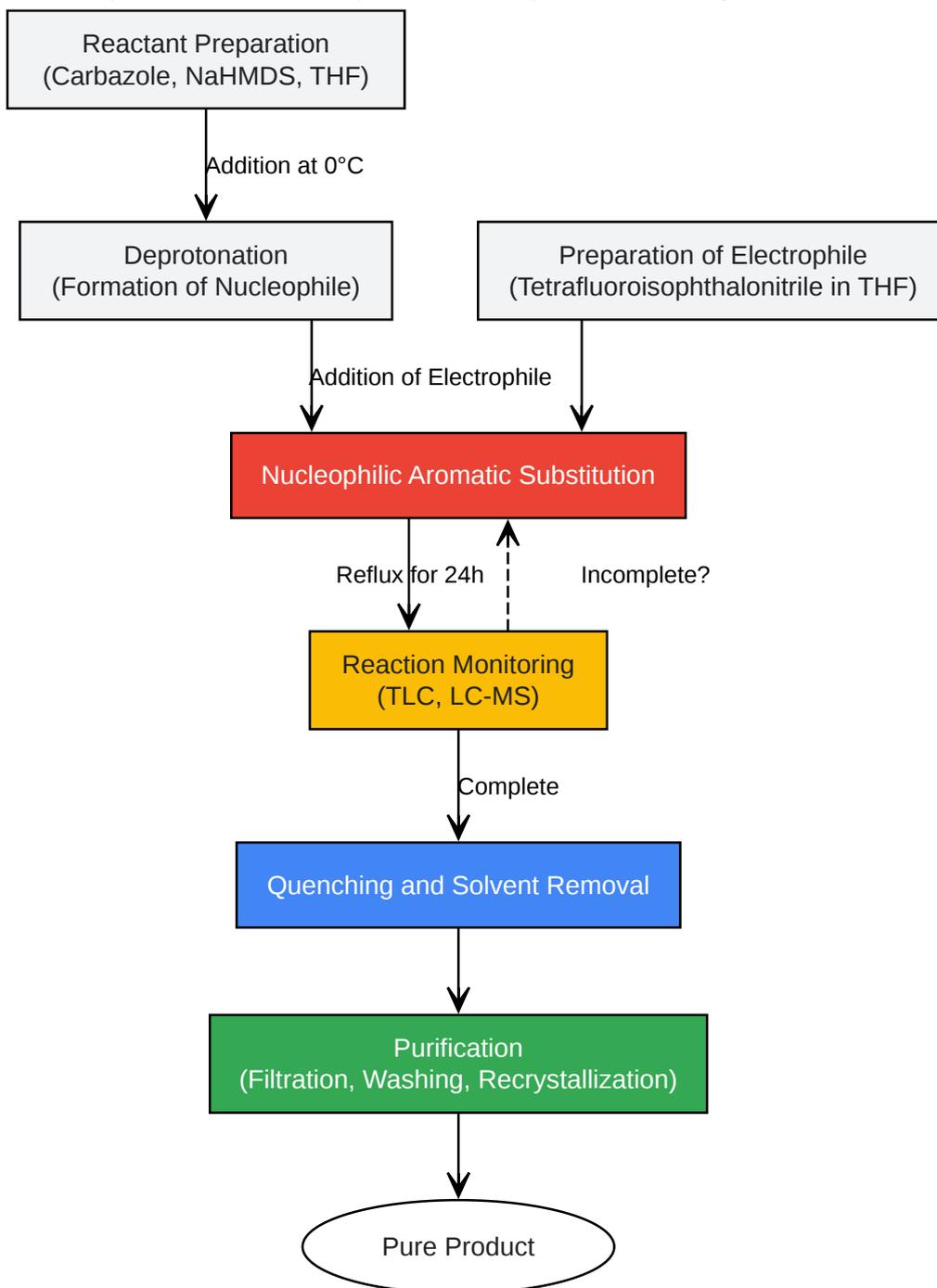
- The resulting solid is purified by filtration and washing with appropriate solvents. The choice of solvents is critical; for instance, the product may be insoluble in diethyl ether, which can be used to wash away unreacted carbazole and **tetrafluoroisophthalonitrile**. Chloroform can then be used to dissolve and elute the desired product.[2]
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Logical Workflow for Chemical Synthesis

The following diagram illustrates a generalized workflow for the synthesis described in the experimental protocol, highlighting the key stages from reactant preparation to final product purification.

Logical Workflow for Synthesis Using Tetrafluoroisophthalonitrile



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Caption: A flowchart illustrating the key steps in a typical chemical synthesis involving **tetrafluoroisophthalonitrile**.

Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is currently no established evidence to suggest the direct involvement of **tetrafluoroisophthalonitrile** in specific biological signaling pathways. Its primary application and research focus are within materials science and as a synthetic intermediate. Therefore, a signaling pathway diagram cannot be provided at this time.

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